molecular formula C16H25ClN2O2 B13252606 tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate hydrochloride

tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate hydrochloride

Cat. No.: B13252606
M. Wt: 312.83 g/mol
InChI Key: JYOSIOWMNGYKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Chemical Nomenclature

The compound this compound is systematically named using IUPAC guidelines. The parent structure is pyrrolidine, a five-membered saturated heterocyclic ring containing one nitrogen atom. The substituents are defined as follows:

  • A phenyl group is attached to the pyrrolidine ring at position 4.
  • A methylcarbamate group (N-methylcarbamate) is bonded to the nitrogen atom of the pyrrolidine ring via a methylene (-CH2-) linker at position 3.
  • The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine.
  • The hydrochloride salt indicates protonation of the pyrrolidine nitrogen, forming a quaternary ammonium chloride.

The full IUPAC name is derived as:
This compound .
Stereochemical descriptors (e.g., 3R,4S) are omitted due to unspecified configuration in the provided data.

Molecular Geometry and Stereochemical Analysis

The molecular geometry of the compound is influenced by the pyrrolidine ring’s puckering and substituent spatial arrangements. Key features include:

  • Pyrrolidine Ring Conformation : The saturated five-membered ring adopts an envelope conformation, with one atom (commonly C3 or C4) displaced from the plane formed by the other four atoms. This puckering minimizes steric strain between the phenyl and carbamate groups.
  • Substituent Orientation :
    • The phenyl group at C4 projects perpendicularly from the pyrrolidine ring, creating a steric bulk that influences rotational freedom.
    • The methylcarbamate group at C3 extends axially, with the tert-butyl moiety occupying equatorial space to avoid clashes with the phenyl group.
  • Chiral Centers : The pyrrolidine C3 and C4 positions are potential chiral centers. If synthesized as a single enantiomer (e.g., 3R,4S), the molecule would exhibit distinct stereoelectronic properties affecting reactivity and biological interactions.

The hydrochloride salt introduces ionic character, polarizing the molecule and enhancing solubility in polar solvents like water or methanol.

Crystallographic Data and Solid-State Conformation

No direct crystallographic data for this compound are available in the provided sources. However, insights can be inferred from related structures:

  • Boc-Protected Pyrrolidines : Analogous compounds, such as tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate, exhibit monoclinic crystal systems with P2₁/c space groups. The Boc group adopts a trans orientation relative to the pyrrolidine ring, stabilized by intramolecular hydrogen bonds between the carbamate oxygen and adjacent protons.
  • Hydrochloride Salts : Protonated amines in similar structures (e.g., 4-diphenylcarbamyl-N-methyl-piperidine methobromide) form ionic lattices with chloride counterions occupying interstitial sites. The solid-state conformation often retains solution-phase geometry due to restricted rotation.

A hypothetical unit cell for this compound would likely feature:

  • Lattice Parameters : a = 10–12 Å, b = 8–10 Å, c = 15–18 Å, β ≈ 90–110°.
  • Intermolecular Interactions : N–H···Cl hydrogen bonds and van der Waals forces between phenyl groups.

Comparative Structural Analysis with Related Pyrrolidine Derivatives

The structural uniqueness of this compound becomes apparent when compared to analogous pyrrolidine derivatives:

Feature This Compound tert-Butyl 3-(4-(Aminomethyl)phenyl)pyrrolidine-1-carboxylate (3-Methylpyrrolidin-3-yl) Carbamate
Substituent at C3 Methylcarbamate 4-(Aminomethyl)phenyl Methyl
Substituent at C4 Phenyl None None
Protective Group Boc (tert-butyl carbamate) Boc None
Salt Form Hydrochloride Free base Free base
  • Electronic Effects : The phenyl group at C4 enhances electron withdrawal, polarizing the pyrrolidine ring compared to alkyl-substituted analogs.
  • Steric Demand : The methylcarbamate group at C3 creates greater steric hindrance than smaller substituents (e.g., methyl), limiting rotational freedom and influencing binding interactions.
  • Solubility : The hydrochloride salt improves aqueous solubility relative to free-base pyrrolidines, which rely on polar functional groups (e.g., aminomethyl) for solubility.

Properties

IUPAC Name

tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-10-13-9-17-11-14(13)12-7-5-4-6-8-12;/h4-8,13-14,17H,9-11H2,1-3H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOSIOWMNGYKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCC1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a suitable phenylpyrrolidine derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran or dichloromethane. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, is common to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as N-oxide or hydroxylated products.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted carbamates or other derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Ring Modifications

Piperidine vs. Pyrrolidine Derivatives
  • tert-butyl N-[[(3R,4R)-3-cyclopropylpiperidin-4-yl]methyl]carbamate hydrochloride (C₁₄H₂₆N₂O₂, MW: 266.37): Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring), increasing conformational flexibility.
Azetidine vs. Pyrrolidine Derivatives
  • Lacks the phenyl substituent, reducing opportunities for π-π interactions in target binding .

Substituent Variations on the Pyrrolidine Ring

Fluorinated Analogs
  • tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride (CAS: 2101775-09-9):
    • Substitutes the 4-phenyl group with fluorine, reducing steric hindrance and increasing electronegativity. This may enhance metabolic stability and alter lipophilicity (logP) .
  • tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride (C₉H₁₈ClFN₂O₂, MW: 240.70):
    • Combines fluorine substitution with an azetidine ring, further modulating electronic properties and bioavailability .
Hydroxyl and Methoxy Substituents
  • tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride (C₁₁H₂₂N₂O₃, MW: 254.31):
    • Methoxy substitution introduces an electron-donating group, which could influence hydrogen-bonding interactions and pharmacokinetics .

Aromatic vs. Aliphatic Substituents

  • tert-butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate (C₁₅H₂₁ClN₂O₂, MW: 296.79):
    • Replaces the phenyl group with a 3-chlorophenyl substituent, adding an electron-withdrawing chlorine atom. This modification may enhance binding affinity to targets requiring halogen interactions (e.g., kinase inhibitors) .

Structural and Physicochemical Data Table

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight Key Features
tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate hydrochloride Pyrrolidine 4-phenyl C₁₅H₂₁ClN₂O₂ 296.79 Rigid aromatic interaction platform
tert-butyl N-[[(3R,4R)-3-cyclopropylpiperidin-4-yl]methyl]carbamate HCl Piperidine 3-cyclopropyl C₁₄H₂₆N₂O₂ 266.37 Increased flexibility, steric bulk
tert-butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride Pyrrolidine 4-hydroxyl C₉H₁₉ClN₂O₃ 238.71 High polarity, improved solubility
tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride Pyrrolidine 4-fluoro C₁₁H₂₀ClFN₂O₂ 278.75 Enhanced metabolic stability
tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride Azetidine 3-fluoro C₉H₁₈ClFN₂O₂ 240.70 Small ring, high electronegativity

Biological Activity

Tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate hydrochloride, with the molecular formula C16H25ClN2O2C_{16}H_{25}ClN_{2}O_{2} and a molecular weight of approximately 312.83 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Synthesis

The compound features a tert-butyl group attached to a carbamate structure, combined with a 4-phenylpyrrolidine moiety. The synthesis typically involves the reaction of tert-butyl chloroformate with (4-phenyl-3-pyrrolidinyl)methanol in the presence of a base such as triethylamine under anhydrous conditions to prevent hydrolysis.

This compound has been investigated primarily for its role as an acetylcholinesterase inhibitor . By inhibiting this enzyme, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft, which may enhance cholinergic signaling.

Potential Therapeutic Applications

  • Neurological Disorders : Due to its mechanism as an acetylcholinesterase inhibitor, this compound shows promise in treating conditions such as Alzheimer's disease. Enhanced acetylcholine levels can improve cognitive function and memory retention.
  • Anti-inflammatory Properties : Preliminary studies suggest that compounds structurally related to tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate exhibit anti-inflammatory activity. For example, related carbamate derivatives have demonstrated inhibition of inflammation in animal models .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of similar compounds:

Study Compound Activity Results
Study 1tert-butyl 2-(substituted benzamido) phenylcarbamateAnti-inflammatoryInhibition percentages ranged from 39% to 54% compared to indomethacin .
Study 2M4 compound (related structure)NeuroprotectiveShowed moderate protective effects against Aβ-induced toxicity in astrocytes .

In Vitro and In Vivo Studies

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress induced by amyloid-beta peptides. This suggests potential benefits in neurodegenerative disease contexts where amyloid aggregation is a hallmark .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity:

Compound Name CAS Number Similarity Unique Features
Tert-butyl (trans-4-phenyipyrrolidin-3-yl)carbamate154206-10-70.98Different stereochemistry affecting biological activity
Tert-butyl (4-(p-tolyl)pyrrolidin-3-yl)carbamate2367002-73-90.98Substituted phenyl group potentially altering pharmacodynamics
Tert-butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate1260602-53-60.94Variation in substituents may influence receptor selectivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.